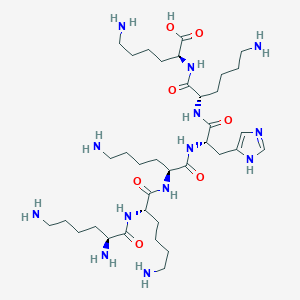
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is a peptide composed of multiple lysine and histidine residues Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it Histidine is also an essential amino acid, particularly important in the growth and repair of tissues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine and L-histidine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups with appropriate activation.
Major Products Formed
Oxidation: Oxidized peptide with modified histidine residue.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
科学的研究の応用
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- has various scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing and tissue repair.
Industry: Use in the production of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their activity and function. The presence of multiple lysine residues allows for strong electrostatic interactions with negatively charged molecules, while the histidine residue can participate in catalytic processes.
類似化合物との比較
Similar Compounds
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A peptide with only lysine residues.
L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-: A peptide with only histidine residues.
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-: A peptide with lysine and arginine residues.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is unique due to the combination of lysine and histidine residues, which provides a balance of electrostatic interactions and catalytic potential. This combination makes it particularly useful in applications requiring both strong binding and enzymatic activity.
特性
CAS番号 |
835632-59-2 |
|---|---|
分子式 |
C36H69N13O7 |
分子量 |
796.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
AVMUUTCJBHJFAI-WPMUBMLPSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)




![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)

